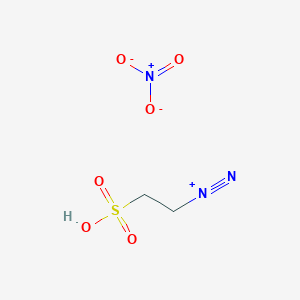

2-Sulfoethane-1-diazonium nitrate

Numéro de catalogue B8472981

Poids moléculaire: 199.15 g/mol

Clé InChI: XUMLDJRLEMAFTN-UHFFFAOYSA-O

Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.

Patent

US05919855

Procedure details

This example shows another method for the preparation of a carbon black product of the present invention. A fluffy carbon black with a surface area of 230 m2/g and a DBPA of 70 ml/100 g was used. Twenty grams of this black were added to a solution of 4.9 g of 2-aminoethanesulfonic acid in 180 g of water. Concentrated nitric acid (4.32 g) was added. A solution of 3.33 g of sodium nitrite in 15 g of water was added slowly with stirring, forming 2-sulfoethanediazonium nitrate in situ, which reacted with the fluffy carbon black. A large quantity of bubbles evolved. The product was dried in an oven at 135° C., leaving a carbon black product. The resulting carbon black product contained 1.68% sulfur after Soxhlet extraction with ethanol overnight, compared to 0.4% for the untreated fluffy carbon black. This corresponds to attaching 20% of the C2H4SO3 -- groups to the carbon black product. Therefore, the carbon black product had 0.40 mmol/g of attached C2H4SO3 -- groups.

Identifiers

|

REACTION_CXSMILES

|

C.C1C(Br)=C(Br)[NH:4]C=1C(O)=O.[NH2:12][CH2:13][CH2:14][S:15]([OH:18])(=[O:17])=[O:16].[N+:19]([O-:22])([OH:21])=[O:20].N([O-])=O.[Na+]>O>[N+:19]([O-:22])([O-:21])=[O:20].[S:15]([CH2:14][CH2:13][N+:12]#[N:4])([OH:18])(=[O:17])=[O:16] |f:4.5,7.8|

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C

|

Step Two

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C

|

Step Three

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C1=C(NC(=C1Br)Br)C(=O)O

|

Step Four

|

Name

|

|

|

Quantity

|

4.9 g

|

|

Type

|

reactant

|

|

Smiles

|

NCCS(=O)(=O)O

|

|

Name

|

|

|

Quantity

|

180 g

|

|

Type

|

solvent

|

|

Smiles

|

O

|

Step Five

|

Name

|

|

|

Quantity

|

4.32 g

|

|

Type

|

reactant

|

|

Smiles

|

[N+](=O)(O)[O-]

|

Step Six

|

Name

|

|

|

Quantity

|

3.33 g

|

|

Type

|

reactant

|

|

Smiles

|

N(=O)[O-].[Na+]

|

|

Name

|

|

|

Quantity

|

15 g

|

|

Type

|

solvent

|

|

Smiles

|

O

|

Conditions

Stirring

|

Type

|

CUSTOM

|

|

Details

|

with stirring

|

|

Rate

|

UNSPECIFIED

|

|

RPM

|

0

|

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Outcomes

Product

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

[N+](=O)([O-])[O-].S(=O)(=O)(O)CC[N+]#N

|

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |